2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid
Overview
Description
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is an organic compound widely used as a herbicide. It is part of the phenoxy herbicide family, which is known for its effectiveness in controlling broadleaf weeds. This compound is particularly valued in agricultural settings for its ability to selectively target unwanted plants without harming crops like cereals and grasses.
Mechanism of Action
Target of Action
The primary target of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, commonly referred to as 2,4-D, is broadleaf weeds . It is a synthetic auxin, a class of plant hormones, and is used extensively as a weed killer on cereal crops and pastures . It is designed to mimic natural auxin at the molecular level .
Mode of Action
2,4-D operates by causing uncontrolled growth in broadleaf weeds, leading to their eventual death . It gets absorbed through the leaves and is transported to the meristem of the plant . According to the US Environmental Protection Agency, 2,4-D kills plants mainly by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .
Biochemical Pathways
The biochemical pathways affected by 2,4-D involve the degradation of the herbicide by biological agents . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . The degradation process involves several steps, including the formation of 2,4-dichlorophenol (2,4-DCP), a main product of degradation .
Pharmacokinetics
The pharmacokinetics of 2,4-D involves its absorption, distribution, metabolism, and excretion (ADME). A study on rats showed that after oral administration of 2,4-D, the mean maximum serum concentration (Cmax) values and the area under the curve (AUC) values were dose-dependent . The clearance (Cl) values indicated that the compound was eliminated from the body at a rate dependent on the administered dose .
Result of Action
The result of 2,4-D’s action at the molecular and cellular level is the death of the target plants. The uncontrolled growth caused by 2,4-D leads to abnormalities in the plants’ growth patterns, damaging their vascular tissue and eventually leading to their death .
Action Environment
The action of 2,4-D is influenced by environmental factors. It is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-DCP, might be found in nature . The presence of 2,4-D residues in the environment represents a threat to humans and animals through drinking water . The indiscriminate use of 2,4-D represents a high polluting potential, and environmental problems related to the extensive use of this pesticide are of grave concern .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid. The process can be summarized as follows:
Condensation Reaction: 2,4-dichlorophenol reacts with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-(2,4-dichlorophenoxy)acetic acid.
Chlorination: The resulting 2-(2,4-dichlorophenoxy)acetic acid is then chlorinated to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated phenolic compounds.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated phenols and their derivatives, which have applications in different chemical processes .
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying herbicide action and degradation.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic uses due to its bioactive properties.
Industry: Utilized in the formulation of herbicides and plant growth regulators.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid
- 2-Methyl-4-chlorophenoxyacetic acid
- 2-(2,4-Dichlorophenoxy)propanoic acid
Uniqueness
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is unique due to its specific structural configuration, which provides distinct herbicidal properties. Compared to similar compounds, it offers a different spectrum of activity and selectivity, making it valuable for specific agricultural applications .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCPZLUILSFNDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290919 | |
Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-66-5 | |
Record name | 1914-66-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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